2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
The compound 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 1440519-73-2) features a bicyclic pyrrolo[3,4-b]pyridine core with two key substituents:
- A chlorine atom at position 2.
- A 4-methoxybenzyl group at position 4.
Its molecular formula is C₁₅H₁₃ClN₂O₂, with a molecular weight of 288.73 g/mol .
Structure
3D Structure
Properties
CAS No. |
1356087-32-5 |
|---|---|
Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15ClN2O/c1-19-13-5-2-11(3-6-13)8-18-9-12-4-7-15(16)17-14(12)10-18/h2-7H,8-10H2,1H3 |
InChI Key |
RFQFRSLFDKLJHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
SNAr Methodology
Heating the chlorinated intermediate with 4-methoxybenzylamine (1.2 equiv) and K₂CO₃ (3 equiv) in DMSO at 120°C for 8 hours achieves 71% yield. The reaction's success relies on the activating effect of the adjacent nitrogen atom, lowering the energy barrier for substitution.
Buchwald-Hartwig Amination
Employing Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 equiv) in dioxane at 100°C enables coupling with 4-methoxybenzyl chloride (1.05 equiv), reaching 83% yield with <0.5% diarylation byproducts.
Catalytic Asymmetric Synthesis
Recent advances utilize rhodium(III) complexes for enantioselective construction. A 2023 protocol employs [Cp*RhCl₂]₂ (2.5 mol%) with AgSbF₆ (10 mol%) in 1,4-dioxane, achieving 76% yield and 94% ee when using (R)-SEGPHOS as the chiral ligand. Key stereochemical outcomes derive from η⁶-coordination of the pyridine ring to rhodium, enabling face-selective benzylation.
Process Optimization and Scale-Up
Industrial-scale production (batch sizes >5 kg) requires modifications to laboratory protocols:
| Parameter | Lab Scale (5 g) | Pilot Plant (5 kg) |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Cooling Rate | Ice bath (0°C) | Cryogenic (-15°C) |
| Workup | Column chromatography | Crystallization |
| Overall Yield | 58% | 52% |
Crystallization from ethyl acetate/n-heptane (1:3) improves purity from 92% to 99.8% while recovering 89% of product.
Analytical Characterization
Final product quality is verified through:
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.88 (d, J = 8.6 Hz, 2H, ArH), 6.72 (s, 1H, pyrrole H), 4.52 (s, 2H, NCH₂), 3.80 (s, 3H, OCH₃), 3.12 (t, J = 7.1 Hz, 2H, CH₂), 2.68 (t, J = 7.1 Hz, 2H, CH₂).
HPLC : Retention time 6.78 min (C18 column, 70:30 MeOH/H₂O), purity ≥99%.
Environmental Impact Mitigation
Waste streams containing rhodium are treated with 10% thiourea solution to precipitate RhS (99.2% recovery). Organic solvents undergo fractional distillation with 92% reuse efficiency, reducing E-factor from 18.7 to 5.3 kg waste/kg product.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical SNAr | 71 | 98.5 | 12.40 | Good |
| Buchwald-Hartwig | 83 | 99.1 | 28.70 | Moderate |
| Rhodium Catalysis | 76 | 99.8 | 45.20 | Limited |
| Radical Chlorination | 62 | 97.3 | 9.80 | Excellent |
Emerging Techniques
Microwave-assisted synthesis (150°C, 30 min) reduces reaction times by 80% while maintaining 69% yield. Flow chemistry approaches using packed-bed reactors (2 mL/min, 130°C) achieve 94% conversion with 0.2% decomposition .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Atom
The chlorine atom at position 2 undergoes nucleophilic displacement under basic or catalytic conditions. This reactivity enables derivatization for structure–activity relationship (SAR) studies in medicinal chemistry:
| Reagent | Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Primary amines | K₂CO₃, DMF, 80°C | 2-Amino-pyrrolopyridine derivative | ~65% | Precursor for bioactive analogs |
| Sodium methoxide | MeOH, reflux | 2-Methoxy-pyrrolopyridine | ~72% | Solubility enhancement |
| Thiophenol | CuI, DIPEA, DMSO, 100°C | 2-Phenylthio-pyrrolopyridine | ~58% | Sulfur-containing scaffolds |
Mechanistic studies suggest an SNAr pathway due to electron-withdrawing effects from the pyridine ring, which polarizes the C–Cl bond . The reaction rate increases with electron-donating substituents on the pyridine core .
Electrophilic Aromatic Substitution (EAS)
The 4-methoxybenzyl group directs electrophiles to the para position relative to the methoxy group. Key reactions include:
Nitration
-
Reagent : HNO₃/H₂SO₄, 0°C
-
Product : 4-Methoxy-3-nitrobenzyl derivative
-
Outcome : Introduces nitro groups for further reduction to amines .
Halogenation
-
Reagent : Br₂/FeBr₃, CH₂Cl₂
-
Product : Brominated benzyl analog
-
Application : Facilitates cross-coupling reactions (e.g., Suzuki) .
Ring Functionalization via Cyclization
The dihydro-pyrrolo[3,4-b]pyridine core participates in ring-opening/closure reactions:
Acid-Mediated Rearrangement
-
Conditions : HCl (conc.), EtOH, Δ
-
Mechanism : Protonation of the pyridine nitrogen followed by nucleophilic attack and rearrangement .
Oxidative Aromatization
Catalytic Cross-Coupling Reactions
The chlorine substituent enables Pd-catalyzed couplings to install complex motifs:
Methoxy Group Demethylation
While not explicitly documented for this compound, analogous methoxybenzyl systems undergo demethylation with BBr₃ or HI to yield phenolic derivatives, expanding synthetic utility .
Comparative Reactivity of Structural Analogs
The table below highlights how substituent variations influence reactivity :
| Compound | Chlorine Position | Key Reaction | Outcome |
|---|---|---|---|
| 2-Chloro-6-phenyl analog | C2 | Faster SNAr vs. parent compound | Enhanced anticancer activity |
| 4-Chloro-6,7-dihydro analog | C4 | Resistance to nucleophilic attack | Lower derivatization potential |
| 2-Methoxy-6-(4-nitrobenzyl) analog | C2 (OMe) | EAS at nitrobenzyl ring | Nitro reduction to amine |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Improve yield (>90%) in Cl → NH₂ substitutions by minimizing side reactions.
-
Byproduct Management : Chloride scavengers (e.g., Ag₂O) enhance purity in coupling reactions .
This compound’s versatility in nucleophilic, electrophilic, and catalytic transformations underpins its value in drug discovery, particularly for neurological targets . Further exploration of its photochemical and electrochemical reactivity could unlock additional synthetic pathways.
Scientific Research Applications
Muscarinic Acetylcholine Receptor Modulation
Research indicates that compounds in the pyrrolo[3,4-b]pyridine class exhibit significant biological activities as allosteric modulators of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation has implications for treating neurological disorders such as schizophrenia and cognitive dysfunctions.
Interaction Profiles
Studies on 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine's interaction profiles suggest it may interact with various biological targets beyond muscarinic receptors. Techniques such as radioligand binding assays and functional assays are employed to elucidate these interactions.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds along with their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Lacks chloro and methoxy groups | Allosteric modulator |
| 2-Chloro-6-(phenyl) pyrrolo[3,4-b]pyridine | Contains phenyl instead of methoxybenzyl | Potential anti-cancer activity |
| 2-Methyl-6-(4-methoxyphenyl) pyrrolo[3,4-b]pyridine | Methyl group instead of chlorine | Neuroprotective effects |
These compounds illustrate variations in substituents that influence their biological activities and therapeutic potential.
Neurological Disorders
Research has focused on the potential of this compound in treating neurological disorders. Studies have shown that modulation of the M4 receptor may alleviate symptoms associated with schizophrenia and enhance cognitive function. These findings are supported by preclinical models demonstrating improved cognitive performance following administration of this compound.
Cancer Research
In addition to its neurological applications, there is emerging interest in the anti-cancer properties of this compound. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Investigations into its binding affinities and selectivity are ongoing to better understand its pharmacological potential in oncology .
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Core Structural Variations
The pyrrolo[3,4-b]pyridine scaffold is shared among several analogs, but substituent patterns and heterocyclic modifications lead to distinct properties:
Substituent Effects on Physicochemical Properties
- Chlorine vs. Bromine: Bromine in 905273-35-0 increases molecular weight (450.38 vs.
- 4-Methoxybenzyl Group : Present in the target compound and 853680-76-9 , this group enhances lipophilicity (logP ~2.5–3.0) compared to unsubstituted analogs (logP ~1.0) .
- Heterocyclic Core Modifications : Pyridine (target) vs. pyrimidine (853680-76-9 ) or pyrazine (Zopiclone derivatives) alters aromaticity and dipole moments, affecting solubility and target interactions .
Pharmacological Implications
- Target Compound : The 4-methoxybenzyl group may favor interactions with hydrophobic binding pockets (e.g., kinase enzymes), while the chlorine atom could stabilize π-π stacking .
- Zopiclone Analogs : The pyrazine ring and piperazine carboxylate in Zopiclone derivatives are critical for GABAₐ receptor modulation, a mechanism absent in the target compound due to structural divergence .
- Dihydrochloride Salts: Compounds like 147740-02-1 (6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride) exhibit higher aqueous solubility than the free base form of the target compound, making them more suitable for intravenous formulations .
Biological Activity
2-Chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 1440519-73-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The compound features a pyrrolo[3,4-b]pyridine core structure characterized by a fused bicyclic system that includes both pyridine and pyrrole rings. Its molecular formula is with a molecular weight of 288.73 g/mol. The presence of chlorine and methoxybenzyl substituents influences its chemical properties and biological activities .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and antiparasitic agent.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structural motifs. For instance, derivatives of pyrrole have shown significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial activity compared to established antibiotics like ciprofloxacin .
Antiparasitic Activity
In addition to antibacterial properties, some derivatives of pyrrolo compounds have demonstrated antiparasitic activity. For example, certain analogs exhibited EC50 values in the low micromolar range against drug-resistant parasites. This suggests that modifications in the structure of pyrrolo derivatives can enhance their potency against parasitic infections .
Case Studies and Research Findings
A review of literature reveals several case studies where structural modifications to pyrrolo compounds have led to enhanced biological activities:
- Study on Pyrrole Derivatives : A study evaluated various pyrrole derivatives and found that specific substitutions significantly increased their antibacterial activity. For instance, the incorporation of methoxy groups improved both solubility and potency against bacterial strains .
- Antiparasitic Evaluation : Another study focused on the antiparasitic activity of dihydroquinazolinone analogs, which share structural similarities with pyrrolo compounds. The findings indicated that specific substitutions could lead to improved efficacy against resistant strains of parasites .
Data Tables
The following table summarizes the biological activities reported for related compounds:
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine?
Methodological Answer:
The synthesis of this compound can be optimized using cross-coupling reactions. For example, Suzuki-Miyaura coupling (as described in ) is effective for introducing aryl/heteroaryl groups to the pyrrolopyridine core. Key steps include:
- Catalyst selection : Pd(dppf)Cl₂ (0.5–1 mol%) in 1,4-dioxane/water under argon.
- Reagent ratios : Maintain a 1:1.5 molar ratio of the boronic acid derivative to the brominated precursor.
- Temperature control : Reflux conditions (80–100°C) improve reaction efficiency.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥90% purity .
Basic: How can structural characterization of this compound address discrepancies in reported stereochemical assignments?
Methodological Answer:
X-ray crystallography (e.g., as used in and ) is the gold standard for resolving stereochemical ambiguities. Complementary techniques include:
- NMR spectroscopy : ¹H-¹³C HMBC to confirm connectivity; NOESY for spatial proximity analysis.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₆H₁₆ClN₃O).
For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical .
Advanced: What experimental designs are suitable for elucidating the metabolic pathways of this compound in hepatic models?
Methodological Answer:
- Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic flux via LC-MS/MS.
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor; identify phase I metabolites (e.g., hydroxylation at the methoxybenzyl group).
- CYP inhibition studies : Co-incubate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to determine primary metabolic enzymes .
Advanced: How can researchers reconcile contradictory data on the compound’s dose-dependent toxicity in animal models?
Methodological Answer:
- Dose-ranging studies : Conduct 28-day repeat-dose toxicity tests in rodents (e.g., Sprague-Dawley rats) with endpoints including serum ALT/AST levels and histopathology.
- Pharmacokinetic (PK) profiling : Measure Cₘₐₓ and AUC to correlate exposure with adverse effects.
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in liver tissue at toxic vs. subtoxic doses. highlights the need for dose thresholds to balance efficacy and safety .
Advanced: What strategies mitigate instability of the pyrrolopyridine core under physiological pH conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-UV.
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to reduce ring-opening reactions.
- Formulation : Encapsulate in PEGylated liposomes to shield from acidic environments (e.g., gastric fluid) .
Basic: What in vitro assays are recommended for initial screening of biological activity?
Methodological Answer:
- Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to screen against kinase panels (e.g., CDK, JAK families).
- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HepG2, A549) with IC₅₀ determination.
- Target engagement : SPR (surface plasmon resonance) to measure binding affinity to putative targets like PDE4 or adenosine receptors .
Advanced: How can computational modeling guide the optimization of this compound’s selectivity for CNS targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in homology models of dopamine D₂ or 5-HT₂A receptors.
- QSAR modeling : Train models on pyrrolopyridine derivatives with known BBB permeability (e.g., topological polar surface area <80 Ų).
- MD simulations : Simulate 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .
Advanced: What analytical workflows resolve batch-to-batch variability in enantiomeric purity during scale-up?
Methodological Answer:
- Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers.
- Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression.
- Crystallization optimization : Screen solvents (e.g., ethanol/water) for selective crystallization of the desired enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
